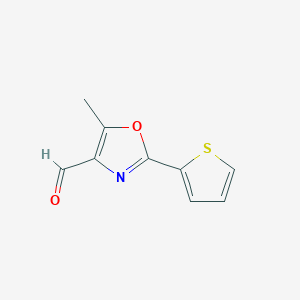

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

Descripción

Historical Context and Discovery

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde (CAS: 915923-87-4) emerged as a structurally unique heterocyclic compound in the early 21st century, with its first documented synthesis appearing in pharmaceutical and materials science research. While traditional oxazole derivatives like 2,5-diphenyloxazole were synthesized via the Fischer oxazole synthesis in the late 19th century , advancements in heterocyclic chemistry enabled the incorporation of thiophene and aldehyde functionalities into the oxazole scaffold. The compound’s discovery is linked to efforts to optimize intermediates for drug development, particularly in neurological therapies, where its electronic and steric properties proved advantageous .

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic fusion of oxazole and thiophene moieties, two heterocycles with distinct electronic profiles. The oxazole ring contributes aromaticity and hydrogen-bonding capacity, while the thienyl group enhances electron delocalization and metabolic stability. Such hybrid systems are pivotal in medicinal chemistry, where they serve as bioisosteres for phenyl or pyridyl groups, improving solubility and target affinity . Additionally, the aldehyde group at position 4 provides a versatile site for further functionalization, enabling applications in polymer chemistry and metal-organic frameworks .

Position within Oxazole Derivative Classification

As a 2,5-disubstituted oxazole, this compound belongs to a class of molecules characterized by substituents at positions 2 and 5 of the oxazole ring. The methyl group at position 5 and thienyl group at position 2 create steric and electronic effects that distinguish it from simpler analogs like 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde . The aldehyde at position 4 further classifies it as a 4-carbaldehyde oxazole, a subgroup valued for its reactivity in condensation and nucleophilic addition reactions . Compared to non-aromatic oxazolines, its aromaticity enhances thermal stability, making it suitable for high-temperature applications in material science .

Relationship to Other Thienyl-Substituted Heterocycles

Thienyl-substituted heterocycles, such as thieno[3,2-b]thiophenes and thienyl-pyrimidines, are renowned for their optoelectronic properties and bioactivity. This compound’s thienyl-oxazole architecture shares similarities with antitumor agents like 5-(2-thienyl)-2-aminopyrimidines, which exploit thiophene’s electron-rich nature to modulate kinase inhibition . However, the oxazole ring’s lower basicity (pKa ~0.8 for conjugated acid) compared to imidazole (pKa ~7) reduces protonation under physiological conditions, potentially enhancing membrane permeability .

Table 2: Comparison with Related Thienyl Heterocycles

Propiedades

IUPAC Name |

5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-6-7(5-11)10-9(12-6)8-3-2-4-13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDVGEONFFIDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650819 | |

| Record name | 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-87-4 | |

| Record name | 5-Methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-(thiophen-2-yl)oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with an appropriate amine and a methylating agent to form the oxazole ring. The reaction conditions often require the use of a catalyst and a solvent such as ethanol or acetonitrile, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Addition at the Aldehyde Group

The aldehyde moiety (-CHO) at position 4 is highly reactive, participating in nucleophilic additions. For example:

-

Thiosemicarbazone Formation :

Reacting with thiosemicarbazide (NH-NH-CS-NH) in ethanol/water under reflux forms a thiosemicarbazone derivative (Fig. 1) . This reaction is acid-catalyzed (glacial acetic acid) and involves nucleophilic attack by the thiosemicarbazide’s terminal amine on the aldehyde carbonyl.Reaction Conditions :

Coordination with Metal Ions

The aldehyde and oxazole nitrogen can act as coordination sites for metal ions.

-

Co(II) and Ni(II) Complexation :

The thiosemicarbazone derivative binds Co(II) and Ni(II) in a 1:2 (metal:ligand) ratio, forming complexes like [Co(LH)]Cl and [Ni(HL)]Cl . These complexes are characterized by altered electronic spectra and magnetic properties compared to the free ligand.

Oxazole Ring Functionalization

The oxazole ring undergoes electrophilic substitution, primarily at position 5, influenced by electron-donating groups :

Oxidation and Reduction Reactions

-

Aldehyde Oxidation :

The -CHO group can oxidize to a carboxylic acid (-COOH) using strong oxidants like KMnO or CrO . -

Aldehyde Reduction :

Reduction with NaBH or LiAlH converts the aldehyde to a primary alcohol (-CHOH) .

Cyclization and Cross-Coupling Reactions

-

Heterocycle Synthesis :

The aldehyde group facilitates cyclization with reagents like TosMIC (toluenesulfonyl methyl isocyanide) under van Leusen conditions to form extended oxazole systems . -

Suzuki–Miyaura Coupling :

The thienyl substituent enables palladium-catalyzed cross-coupling with arylboronic acids, generating biaryl structures .

Biological Activity Modulation

Derivatives of this compound exhibit:

-

Antimicrobial Activity : Thiosemicarbazone complexes show inhibitory effects against bacterial strains (Table 2) .

-

Enzyme Interaction : The aldehyde group forms covalent bonds with nucleophilic residues in enzymes, affecting metabolic pathways .

Table 2: Biological Activity of Derivatives

Mechanistic Insights

-

Nucleophilic Additions : The aldehyde’s electrophilic carbon attracts nucleophiles (e.g., amines), forming imine or hydrazone linkages .

-

Metal Coordination : The ligand acts as a tridentate donor, binding via oxazole nitrogen, thiosemicarbazone sulfur, and imine nitrogen .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a building block for bioactive molecules. Further studies could explore its photochemical behavior or catalytic applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties enable enhanced drug efficacy and specificity. Research indicates that derivatives of 5-methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde exhibit promising activity against various neurological conditions.

Case Study: Neurological Drug Synthesis

A study demonstrated the synthesis of a novel drug candidate utilizing this compound as a precursor. The compound was modified to enhance its affinity for specific receptors involved in neuroprotection, leading to improved therapeutic outcomes in animal models of neurodegeneration .

Organic Synthesis

In organic chemistry, this compound serves as a building block for creating complex molecules. Its multifunctional nature allows chemists to streamline synthetic processes and reduce waste.

Data Table: Synthetic Applications

| Application Area | Description | Benefits |

|---|---|---|

| Building Block | Used in the synthesis of heterocycles | Reduces steps in synthesis |

| Coupling Reactions | Acts as an electrophile in coupling reactions | Increases yield of desired products |

| Functionalization | Enables functional group modifications | Enhances molecular diversity |

Material Science

The compound is utilized in developing advanced materials such as polymers and coatings that require specific chemical properties. Its incorporation into materials enhances durability and performance.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. This application is particularly relevant for coatings used in harsh environments .

Biological Research

In biological studies, this compound acts as a probe to investigate cellular mechanisms and interactions. Its ability to form complexes with metal ions makes it valuable for studying biological pathways.

Case Study: Cellular Mechanism Exploration

A study utilized this compound to explore its effects on cellular signaling pathways involved in apoptosis. The findings indicated that the compound modulates key proteins that regulate cell death, providing insights into potential therapeutic targets for cancer treatment .

Fluorescent Dyes

The compound is also employed in creating fluorescent dyes for imaging applications in microscopy. This application enhances visualization techniques across various biological studies.

Data Table: Fluorescent Dye Characteristics

| Property | Value |

|---|---|

| Excitation Wavelength | 480 nm |

| Emission Wavelength | 520 nm |

| Solubility | Soluble in DMSO and ethanol |

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interacting with cellular receptors to modulate their activity.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Aldehyde vs. Carboxylic Acid : The 4-carbaldehyde group in the target compound enables Schiff base formation for metal coordination, whereas the carboxylic acid derivative (e.g., ) may favor hydrogen bonding or salt formation.

- Heterocycle Variation : Replacing oxazole with thiazole (as in ) introduces sulfur, altering electronic properties and bioavailability due to increased polarizability.

Key Observations :

- Thiosemicarbazone ligands (common in the target compound) are known for chelating transition metals, enhancing their therapeutic efficacy compared to non-chelating analogues .

Actividad Biológica

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 179.21 g/mol. Its structure features an oxazole ring with a methyl group and a thienyl substituent, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiosemicarbazide with the corresponding aldehyde under reflux conditions. The general synthetic pathway is outlined below:

- Reagents : Thiosemicarbazide and this compound.

- Solvent : Ethanol-water mixture.

- Conditions : Reflux at approximately 60°C for several hours.

This method yields the thiosemicarbazone derivative, which can be further characterized using spectroscopic techniques such as NMR and IR .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with inhibition zones exceeding 15 mm for sensitive strains such as Bacillus subtilis . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Bacillus subtilis | >15 |

| Escherichia coli | 12–15 |

| Staphylococcus aureus | 10–12 |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases such as rheumatoid arthritis . Further investigations are needed to elucidate the specific pathways involved.

Cytotoxic Activity

In cancer research, this compound has demonstrated cytotoxic effects against various human tumor cell lines. For instance, it showed promising results in inducing apoptosis in MCF-7 breast cancer cells, with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| MDA-MB-231 | 2.41 |

| U-937 | 0.75 |

Case Study 1: Antimicrobial Efficacy

A research study evaluated the antimicrobial efficacy of various derivatives of oxazole compounds, including this compound. The findings highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that it significantly induced apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes in oncology .

Q & A

Q. What are the common synthetic routes for 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

Answer: The compound is synthesized via methods such as:

- Vilsmeier-Haack reaction : Used for formylation of heterocyclic precursors, as demonstrated in the synthesis of similar pyrazole-4-carbaldehydes (e.g., 5-chloro-3-methyl-1-aryl derivatives) by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF .

- Nucleophilic substitution : For example, reaction of 5-chloro-3-methylpyrazole-4-carbaldehyde with phenol derivatives in the presence of K₂CO₃ to introduce aryloxy groups .

Q. Key factors affecting yield/purity :

- Catalysts : Use of sodium acetate in condensation reactions to enhance imine formation (e.g., synthesis of thiazole derivatives) .

- Solvent choice : Refluxing in acetic acid improves crystallinity and purity, as shown in thiazole-indole hybrid syntheses .

- Temperature control : Higher yields (70%) are achieved at controlled reflux temperatures (3–5 hours) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Answer:

- 1H NMR : Proton environments are identified (e.g., aldehyde protons at δ 9.05 ppm in DMSO-d₆, thiophene protons at δ 7.28–7.43 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 305 [M+1] for thiazole derivatives) confirm molecular weight .

- HPLC/FTIR : Used for purity assessment and functional group analysis (e.g., carbonyl stretching frequencies near 1700 cm⁻¹) .

- Elemental analysis : Validates C, H, N, S content (e.g., deviations <0.1% indicate high purity) .

Q. What are the documented physical properties (melting point, solubility) of this compound?

Answer:

- Melting point : Structurally similar oxazole derivatives (e.g., 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) exhibit melting points between 182–183°C, influenced by substituents and crystal packing .

- Solubility : Oxazole-carbaldehydes are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water, as noted in recrystallization protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer:

- DFT calculations : Predict electrophilic susceptibility at the aldehyde group and nucleophilic reactivity at the oxazole ring.

- Hammett constants : Estimate substituent effects (e.g., electron-withdrawing thienyl groups) on reaction rates .

- Molecular docking : Used to study interactions with biological targets (e.g., enzyme active sites) based on similar triazole derivatives .

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

Answer:

- Catalyst screening : Test bases like K₂CO₃ for nucleophilic substitutions or Lewis acids (e.g., ZnCl₂) for Friedel-Crafts reactions .

- Solvent optimization : Compare polar aprotic (DMF) vs. protic (acetic acid) solvents for intermediate stability .

- Time-temperature profiling : Use Design of Experiments (DoE) to identify optimal reflux durations (e.g., 3–5 hours for 70% yield) .

Q. What strategies are effective in resolving contradictions in reported physical properties (e.g., melting points) of structurally similar oxazole derivatives?

Answer:

- Purification methods : Recrystallization from DMF/acetic acid mixtures reduces impurities, as shown in thiazole-indole hybrid syntheses .

- Analytical cross-validation : Combine DSC (differential scanning calorimetry) with NMR to confirm phase transitions and purity .

- Literature benchmarking : Compare data with high-purity standards (e.g., CAS RN 18735-74-5, mp 182–183°C) .

Q. What are the stability considerations for this compound under different storage conditions?

Answer:

- Thermal stability : Store at –20°C to prevent aldehyde oxidation, as recommended for similar carboxaldehyde derivatives .

- Light sensitivity : Protect from UV exposure using amber glass vials, based on protocols for thiophene-containing compounds .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxazole ring .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:

- Substituent variation : Introduce electron-donating groups (e.g., –OCH₃) at the thienyl position to modulate electronic effects, as seen in triazole-thiol derivatives .

- Bioisosteric replacement : Replace the oxazole ring with 1,2,4-triazole to assess changes in enzyme inhibition (e.g., antitumor activity in thiadiazole hybrids) .

- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituents with cytotoxicity .

Q. What analytical techniques are recommended for detecting degradation products of this compound?

Answer:

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across different studies?

Answer:

- Solvent calibration : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .

- Internal standards : Add TMS (tetramethylsilane) for precise δ calibration .

- Collaborative validation : Cross-reference data with crystallographic reports (e.g., CCDC entries for related oxazole-carboxamides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.